Cas no 55939-28-1 (4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate)

4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate is a synthetic coumarin derivative characterized by its diacetate functionalization at the 6,7-positions. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The diacetate groups enhance reactivity, facilitating further derivatization for applications in bioactive molecule development. Its structural framework, incorporating a chromene core, may contribute to photophysical properties, making it relevant in materials science. The compound’s purity and stability under controlled conditions ensure reproducibility in experimental settings. Researchers value its utility in constructing complex heterocyclic systems or probing structure-activity relationships in medicinal chemistry.
4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate structure
55939-28-1 structure
Product Name:4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate
CAS No:55939-28-1
MF:C14H12O6
MW:276.241484642029
MDL:MFCD00012339
CID:368997
PubChem ID:148769
Update Time:2025-10-31

4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one,6,7-bis(acetyloxy)-4-methyl-
    • 4-METHYL-2-OXO-2H-CHROMENE-6,7-DIYL DIACETATE
    • 4-Methyl-6,7-diacetoxycoumarin
    • NSC 688798
    • 6,7-BIS(ACETYLOXY)-4-METHYL-2H-1-BENZOPYRAN-2-ONE
    • 55939-28-1
    • SMR000102843
    • Oprea1_687822
    • NSC-688798
    • 6-(Acetyloxy)-4-methyl-2-oxo-2H-chromen-7-yl acetate #
    • FT-0640349
    • CBDivE_014687
    • AKOS002125659
    • ZS09RD1A9O
    • (7-acetoxy-4-methyl-2-oxo-chromen-6-yl) acetate
    • NSC688798
    • BDBM32136
    • SCHEMBL6266846
    • DTXSID90204535
    • acetic acid (7-acetoxy-2-keto-4-methyl-chromen-6-yl) ester
    • NCI60_031996
    • CS-0317629
    • SR-01000510214-1
    • 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl-
    • SR-01000510214
    • D96058
    • Opera_ID_974
    • (7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate
    • 6-(Acetyloxy)-4-methyl-2-oxo-2H-chromen-7-yl acetate
    • JMRACYBIVVGICX-UHFFFAOYSA-N
    • MLS000105868
    • (7-acetyloxy-4-methyl-2-oxidanylidene-chromen-6-yl) ethanoate
    • 6,7-Diacetoxy-4-methylcoumarin
    • acetic acid (7-acetyloxy-4-methyl-2-oxo-1-benzopyran-6-yl) ester
    • CHEMBL1321811
    • MFCD00012339
    • 7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-6-yl acetate
    • AS-60406
    • UNII-ZS09RD1A9O
    • cid_148769
    • HMS2400I19
    • 4-methylesculetin 6,7-bis(acetate)
    • DTXCID20127026
    • STL450901
    • ALBB-012118
    • DB-052821
    • 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate
    • MDL: MFCD00012339
    • Inchi: 1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3
    • InChI Key: JMRACYBIVVGICX-UHFFFAOYSA-N
    • SMILES: O1C(C=C(C)C2C=C(C(=CC1=2)OC(C)=O)OC(C)=O)=O

Computed Properties

  • Exact Mass: 276.06336
  • Monoisotopic Mass: 276.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9A^2
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.313
  • Melting Point: No data available
  • Boiling Point: 448.1°Cat760mmHg
  • Flash Point: 201.4°C
  • Refractive Index: 1.551
  • Solubility: DMSO: soluble
  • PSA: 78.9
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

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4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate Suppliers

Amadis Chemical Company Limited
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(CAS:55939-28-1)4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate
Order Number:A1165487
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:24
Price ($):152.0
Email:sales@amadischem.com

Additional information on 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate

Professional Introduction to 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate (CAS No. 55939-28-1)

4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate, identified by its Chemical Abstracts Service (CAS) number 55939-28-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the chromene family, which is well-documented for its diverse biological activities and potential applications in drug development. The structural framework of 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate features a chromenone core with acetoxy substituents at the 6 and 7 positions, which contributes to its unique chemical properties and reactivity.

The chromene scaffold is particularly noteworthy due to its presence in numerous natural products and synthetic derivatives that exhibit pharmacological effects. Research has demonstrated that chromenes can interact with various biological targets, including enzymes and receptors, making them valuable candidates for therapeutic intervention. The acetoxy groups in 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate not only enhance its solubility but also influence its metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic profiles of chromene derivatives. Studies utilizing molecular docking and dynamic simulations have identified 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate as a promising scaffold for developing novel bioactive molecules. Specifically, its ability to modulate enzyme activity has been linked to potential applications in treating inflammatory diseases and metabolic disorders. The diacetoxy substitution pattern at the 6 and 7 positions is particularly interesting, as it may enhance binding affinity to specific biological targets while minimizing off-target effects.

In vitro studies have begun to uncover the mechanistic basis of the biological activities associated with 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate. Initial research suggests that this compound may exert its effects through multiple pathways, including inhibition of key enzymes involved in oxidative stress and inflammation. For instance, preliminary data indicate that it could interfere with the activity of lipoxygenases and cyclooxygenases, which are pivotal in the production of pro-inflammatory mediators. Such findings align with the growing interest in natural product-inspired compounds that target redox signaling pathways.

The synthesis of 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate presents an intriguing challenge due to the complexity of its chromenone core. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodological improvements in organic synthesis have made it possible to construct this scaffold more efficiently. Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have been particularly effective in introducing the acetoxy groups at the desired positions without compromising structural integrity.

The pharmaceutical industry has shown considerable interest in chromene derivatives due to their versatility and therapeutic potential. 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate is no exception and has been explored as a precursor for more complex drug candidates. Its diacetoxy functionality provides a reactive site for further derivatization, allowing chemists to tailor its properties for specific applications. For example, modifications at the 4-methyl position could enhance metabolic stability or improve membrane permeability, making it a valuable building block for drug discovery programs.

From a medicinal chemistry perspective, understanding the structural determinants of activity is crucial for optimizing lead compounds like 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate. High-throughput screening (HTS) techniques have been employed to rapidly assess the biological activity of chromene derivatives across a wide range of targets. These screens have identified several promising compounds that warrant further investigation. The diacetoxy-substituted chromenes have emerged as particularly potent candidates due to their ability to engage multiple binding sites on biological targets.

The role of 4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate in addressing contemporary healthcare challenges cannot be overstated. With increasing evidence linking oxidative stress and inflammation to chronic diseases such as cancer and neurodegenerative disorders, compounds like this one hold significant promise as therapeutic agents. By modulating key enzymatic pathways involved in these conditions, 4-Methyl-2 oxo - 2 H - chromene - 6 , 7 - diyl Diacetate may provide new avenues for treatment strategies.

Future research directions for 4-Methyl - 2 - oxo - 2 H - chromene - 6 , 7 - diyl Diacetate include exploring its potential in preclinical models and clinical trials. Investigating its efficacy and safety profile will be essential before it can be considered for therapeutic use. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible benefits for patients worldwide.

In conclusion,4-Methyl - 2 - oxo - 2 H - chromene - 6 , 7 - diyl Diacetate (CAS No. 55939 - 28 - 1) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutics targeting inflammation and oxidative stress-related diseases . As our understanding of its biological activities grows , so too does its potential as a cornerstone molecule in drug discovery efforts .

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Amadis Chemical Company Limited
(CAS:55939-28-1)4-Methyl-2-oxo-2H-chromene-6,7-diyl Diacetate
A1165487
Purity:99%
Quantity:1g
Price ($):152.0
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